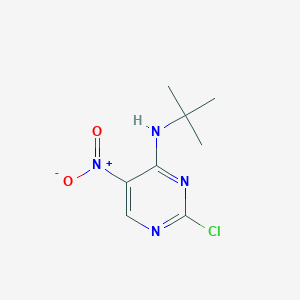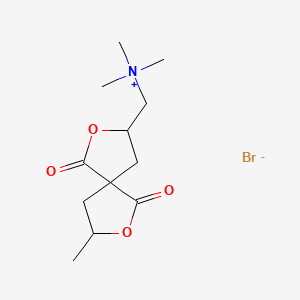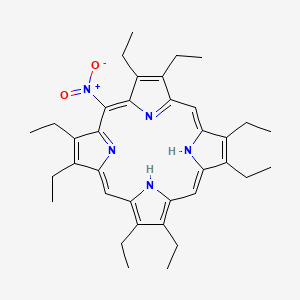
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by the presence of eight ethyl groups and a nitro group attached to the porphyrin ring, making it a unique derivative with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The porphyrin ring can be oxidized to form different oxidation states, which can be useful in various catalytic processes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2,3,7,8,12,13,17,18-Octaethyl-5-aminoporphyrin.
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and other electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin exerts its effects involves its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the porphyrin ring can coordinate with metal ions, facilitating catalytic processes. These interactions can influence various biochemical pathways, making it a versatile compound in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8,12,13,17,18-Octaethylporphyrin: Lacks the nitro group, making it less reactive in certain redox reactions.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Another derivative with different substituents, affecting its chemical properties and applications.
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in various redox and substitution reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C36H45N5O2 |
|---|---|
Peso molecular |
579.8 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethyl-15-nitro-21,22-dihydroporphyrin |
InChI |
InChI=1S/C36H45N5O2/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(39-32)36(41(42)43)35-27(16-8)25(14-6)33(40-35)19-31-23(12-4)21(10-2)29(38-31)17-28(20)37-30/h17-19,37-38H,9-16H2,1-8H3 |
Clave InChI |
UBQGYMXMEDTRJK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=NC(=C(C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)[N+](=O)[O-])C(=C3CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




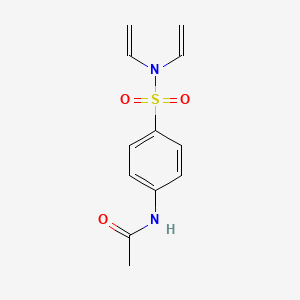
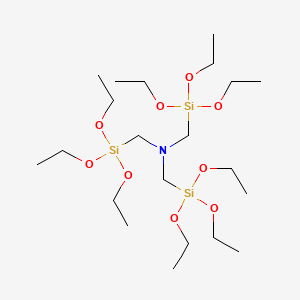


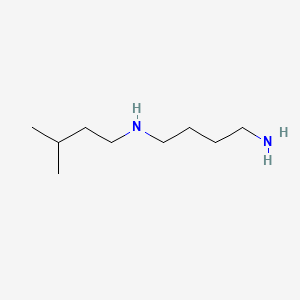
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)


